![molecular formula C19H28N2O5S B4190248 ethyl 1-(3-{4-[(ethylamino)sulfonyl]phenyl}propanoyl)-4-piperidinecarboxylate](/img/structure/B4190248.png)
ethyl 1-(3-{4-[(ethylamino)sulfonyl]phenyl}propanoyl)-4-piperidinecarboxylate
Description
Synthesis Analysis
The synthesis of ethyl 1-(3-{4-[(ethylamino)sulfonyl]phenyl}propanoyl)-4-piperidinecarboxylate involves several key steps, starting from ethyl piperidine-4-carboxylate. This process includes the sulfonylation of piperidine derivatives to introduce the ethylamino sulfonyl group, followed by reactions to append the propanoyl and piperidinecarboxylate groups. The synthesis of related compounds demonstrates complex synthetic routes that incorporate sulfonylation, amidation, and other functional group transformations (Khalid, Rehman, & Abbasi, 2014).
Molecular Structure Analysis
The molecular structure of compounds similar to ethyl 1-(3-{4-[(ethylamino)sulfonyl]phenyl}propanoyl)-4-piperidinecarboxylate is characterized using spectroscopic methods such as NMR and IR spectroscopy, and confirmed by X-ray crystallography in some cases. These analyses reveal the intricate details of the molecular geometry, including bond lengths, angles, and the overall three-dimensional structure, which are crucial for understanding the compound's reactivity and interactions (Dimmock et al., 1998).
Chemical Reactions and Properties
The compound and its derivatives undergo various chemical reactions, including interactions with enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), demonstrating potential biological activities. The ability to inhibit these enzymes suggests the compound's utility in exploring therapeutic agents, especially in the context of diseases that involve cholinergic dysfunction (Khalid et al., 2014).
Physical Properties Analysis
The physical properties of ethyl 1-(3-{4-[(ethylamino)sulfonyl]phenyl}propanoyl)-4-piperidinecarboxylate, such as solubility, melting point, and stability, are critical for its application in various fields. These properties are influenced by the compound's molecular structure and the nature of its functional groups.
Chemical Properties Analysis
The chemical properties, including reactivity with different reagents, stability under various conditions, and the formation of derivatives through reactions like sulfonation and carbohydrazide formation, are vital for the compound's utility in chemical synthesis and potential biological applications. The compound's interactions with other molecules, its potential as a ligand in forming complexes, and its role in catalysis are areas of ongoing research (Khalid, Rehman, & Abbasi, 2014).
properties
IUPAC Name |
ethyl 1-[3-[4-(ethylsulfamoyl)phenyl]propanoyl]piperidine-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O5S/c1-3-20-27(24,25)17-8-5-15(6-9-17)7-10-18(22)21-13-11-16(12-14-21)19(23)26-4-2/h5-6,8-9,16,20H,3-4,7,10-14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXVIXNSKXDXILO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=C(C=C1)CCC(=O)N2CCC(CC2)C(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-{3-[4-(ethylsulfamoyl)phenyl]propanoyl}piperidine-4-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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